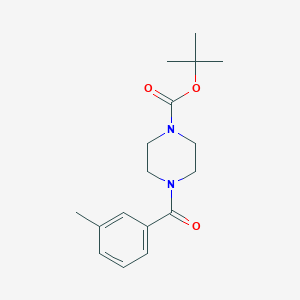
tert-Butyl 3-iodo-6-vinyl-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl 6-ethenyl-3-iodo-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring system. This particular compound is characterized by the presence of an iodine atom at the 3-position and a 1,1-dimethylethyl ester group at the 1-position of the indazole ring. The compound’s unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1,1-Dimethylethyl 6-ethenyl-3-iodo-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of o-haloaryl hydrazones with appropriate reagents and conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Esterification: The ester group can be introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Chemical Reactions Analysis
1,1-Dimethylethyl 6-ethenyl-3-iodo-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Coupling Reactions: The vinyl group can participate in coupling reactions such as Heck, Suzuki, and Sonogashira couplings to form new carbon-carbon bonds.
Scientific Research Applications
1,1-Dimethylethyl 6-ethenyl-3-iodo-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential pharmaceutical agents, including anticancer, antiviral, and anti-inflammatory drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and natural product analogs.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 6-ethenyl-3-iodo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and proteins. The presence of the iodine atom and the vinyl group can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
1,1-Dimethylethyl 6-ethenyl-3-iodo-1H-indazole-1-carboxylate can be compared with other indazole derivatives such as:
1,1-Dimethylethyl 3-iodo-1H-indazole-1-carboxylate: Lacks the vinyl group, which may affect its reactivity and applications.
1,1-Dimethylethyl 6-ethenyl-1H-indazole-1-carboxylate: Lacks the iodine atom, which may influence its chemical properties and biological activity.
1,1-Dimethylethyl 3-bromo-1H-indazole-1-carboxylate: Contains a bromine atom instead of iodine, which may result in different reactivity and applications.
The unique combination of the iodine atom and the vinyl group in 1,1-Dimethylethyl 6-ethenyl-3-iodo-1H-indazole-1-carboxylate makes it a versatile compound with diverse applications in scientific research.
Properties
Molecular Formula |
C14H15IN2O2 |
|---|---|
Molecular Weight |
370.19 g/mol |
IUPAC Name |
tert-butyl 6-ethenyl-3-iodoindazole-1-carboxylate |
InChI |
InChI=1S/C14H15IN2O2/c1-5-9-6-7-10-11(8-9)17(16-12(10)15)13(18)19-14(2,3)4/h5-8H,1H2,2-4H3 |
InChI Key |
SRMBBTWSKBRICW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C=C)C(=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




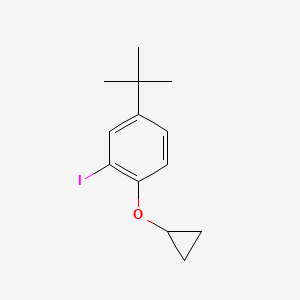
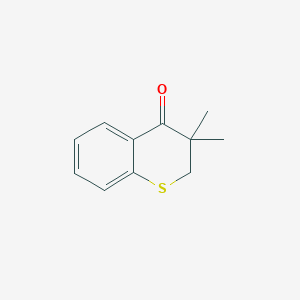

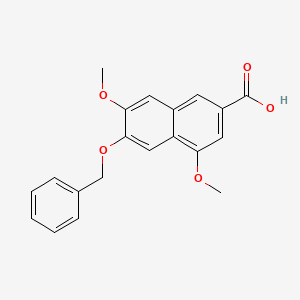
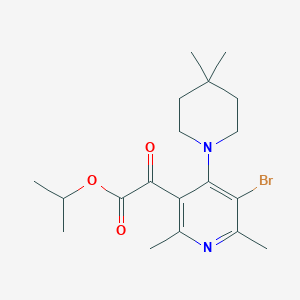

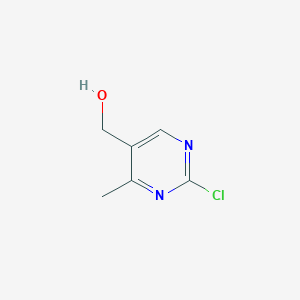
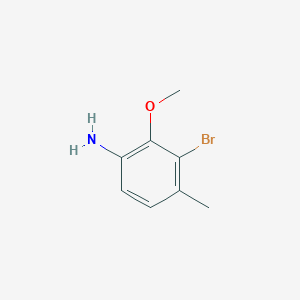
![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)
![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)
